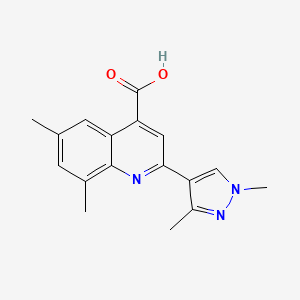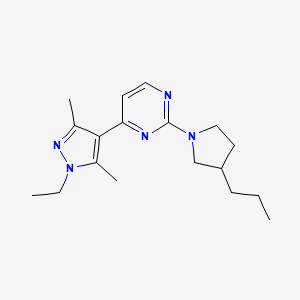
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity in the central nervous system. In
Wirkmechanismus
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, this compound reduces the excitatory synaptic transmission and plasticity mediated by this receptor, leading to a decrease in neuronal activity. This mechanism of action has been extensively studied using electrophysiological and imaging techniques, and has provided important insights into the role of the AMPA receptor in synaptic function and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound can block the AMPA receptor with high potency and selectivity, and that it can also inhibit the kainate receptor, another type of ionotropic glutamate receptor. In vivo studies have shown that this compound can reduce excitatory synaptic transmission and plasticity in the hippocampus, a brain region involved in learning and memory, and that it can also reduce seizure activity in animal models of epilepsy. This compound has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, suggesting that it may have therapeutic potential for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in scientific research. It is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. It can be synthesized in large quantities with high purity and yield, making it suitable for use in high-throughput screening assays and in vivo experiments. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. It can also have off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid and its potential applications. One area of interest is the development of new drugs that target the AMPA receptor, based on the structure and mechanism of action of this compound. Another area of interest is the investigation of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of AMPA receptor antagonists in these conditions. Finally, there is a need for further studies to optimize the pharmacokinetics and pharmacodynamics of this compound, and to explore its potential applications in clinical settings.
Synthesemethoden
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-chloroquinoline with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid to yield this compound in high purity. This synthesis method has been optimized to produce this compound in large quantities with high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to study the role of the AMPA receptor in synaptic transmission and plasticity. By blocking the AMPA receptor, this compound can be used to investigate the contribution of this receptor to various physiological and pathological processes, including learning and memory, addiction, epilepsy, and neurodegenerative diseases. This compound has also been used to study the effects of drugs that modulate the AMPA receptor, such as ketamine and memantine, and to develop new drugs that target this receptor.
Eigenschaften
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-9-5-10(2)16-12(6-9)13(17(21)22)7-15(18-16)14-8-20(4)19-11(14)3/h5-8H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAJOIMCFGWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN(N=C3C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)

![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)
![1-(3-isoxazolylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6082153.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)